6-Methyl-2-pyridylzinc bromide

Catalog No.
S3546174
CAS No.
308795-98-4
M.F
C6H6BrNZn
M. Wt
237.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-pyridylzinc bromide

CAS Number

308795-98-4

Product Name

6-Methyl-2-pyridylzinc bromide

IUPAC Name

bromozinc(1+);6-methyl-2H-pyridin-2-ide

Molecular Formula

C6H6BrNZn

Molecular Weight

237.4 g/mol

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

JSTYQZIXEXOPBT-UHFFFAOYSA-M

SMILES

CC1=CC=C[C-]=N1.[Zn+]Br

Canonical SMILES

CC1=CC=C[C-]=N1.[Zn+]Br

Suzuki-Miyaura Coupling:

One of the prominent applications of Me-PyZnBr is in Suzuki-Miyaura coupling reactions []. This reaction allows for the formation of carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound. Me-PyZnBr serves as the aryl component, enabling the introduction of a 6-methyl-2-pyridyl group onto various organic molecules. This specific pyridyl moiety can be further functionalized due to its reactive sites, making it a valuable building block in organic synthesis [].

Negishi Coupling:

Another coupling reaction where Me-PyZnBr finds use is the Negishi coupling []. Similar to Suzuki-Miyaura coupling, it facilitates the formation of carbon-carbon bonds. Here, Me-PyZnBr acts as the nucleophilic coupling partner, reacting with an organic halide (usually an alkyl or vinyl halide) in the presence of a nickel or palladium catalyst. This reaction allows for the introduction of the 6-methyl-2-pyridyl group onto various alkyl or vinyl frameworks, expanding the range of functional molecules accessible through synthesis [].

Sonogashira Coupling:

Me-PyZnBr can also participate in Sonogashira coupling reactions []. This reaction type enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this context, Me-PyZnBr acts as the aryl component, leading to the incorporation of the 6-methyl-2-pyridyl group along with an alkyne moiety onto the target molecule. This combination of functionalities can be useful for further synthetic transformations or the development of molecules with specific properties [].

6-Methyl-2-pyridylzinc bromide is an organozinc compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and coordinated to a zinc atom. Its chemical formula is C6H6BrNZn\text{C}_6\text{H}_6\text{BrN}\text{Zn} with a CAS number of 308795-98-4. This compound is typically found as a solution in tetrahydrofuran and is known for its reactivity in various organic synthesis applications, particularly in cross-coupling reactions .

6-Methyl-2-pyridylzinc bromide is considered hazardous due to several factors []:

  • Air and Moisture Sensitivity: As mentioned earlier, the compound can react with air and moisture, releasing flammable gases like hydrogen.
  • Skin and Eye Irritation: The pyridyl ring and zinc component can cause skin and eye irritation upon contact.
  • Acute Toxicity: Limited data suggests potential acute oral toxicity [].

Safety precautions

include:

  • Handling the compound under inert atmosphere (e.g., nitrogen) to avoid air and moisture exposure.
  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling.
  • Following proper disposal procedures as recommended by chemical waste disposal regulations.
, notably:

  • Cross-Coupling Reactions: It is extensively used in Suzuki and Negishi coupling reactions, where it reacts with aryl halides to form biaryl compounds. The reactions generally proceed under mild conditions without the need for transition metal catalysts .
  • Reactions with Electrophiles: The compound can couple with various electrophiles such as acid chlorides and haloheterocycles, leading to the formation of ketones and other complex organic structures .

While specific biological activity data for 6-Methyl-2-pyridylzinc bromide is limited, organozinc compounds are often explored for their potential in medicinal chemistry. They may exhibit properties that can be leveraged in drug development, although further studies are necessary to elucidate any direct biological effects or therapeutic applications .

The synthesis of 6-Methyl-2-pyridylzinc bromide can be achieved through several methods:

  • Direct Insertion Method: This involves the reaction of active zinc with 6-bromopyridine in tetrahydrofuran. The process is relatively straightforward and yields stable organozinc compounds suitable for further reactions .
  • Grignard-Type Reactions: Similar to other organozinc reagents, it can be synthesized via Grignard-type reactions, where zinc reacts with halogenated pyridine derivatives under controlled conditions .

6-Methyl-2-pyridylzinc bromide finds applications primarily in organic synthesis, including:

  • Cross-Coupling Reactions: It is widely utilized for constructing complex organic molecules through C-C bond formation.
  • Synthesis of Heterocycles: The compound can be used to synthesize various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals .

Interaction studies involving 6-Methyl-2-pyridylzinc bromide focus on its reactivity with different electrophiles and substrates. These studies help to understand the selectivity and efficiency of the compound in various coupling reactions. Research indicates that steric effects significantly influence the outcomes of these reactions, impacting yield and product distribution .

Several compounds share structural similarities with 6-Methyl-2-pyridylzinc bromide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
2-Pyridylzinc bromideOrganometallicLacks methyl substitution; used in similar reactions
3-Pyridylzinc bromideOrganometallicDifferent position of methyl group; distinct reactivity
4-Methyl-2-pyridylzinc bromideOrganometallicMethyl group at position four; varying coupling efficiency
Phenylzinc bromideOrganometallicDoes not contain a pyridine ring; used for different applications

The unique feature of 6-Methyl-2-pyridylzinc bromide lies in its specific methyl substitution on the pyridine ring, which influences its reactivity profile and application scope compared to other organozinc compounds.

Dates

Modify: 2023-08-19

Explore Compound Types